Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are characterized by their bicyclic structure, which includes a pyrrole and a pyrimidine ring. Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has garnered attention due to its potential biological activities, particularly in medicinal chemistry as a scaffold for drug development.
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity of the product. Techniques such as thin-layer chromatography are often employed to monitor the progress of the reactions.
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate features a complex bicyclic structure with the following characteristics:
The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and purity.
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylate group, which enhances its electrophilicity in substitution reactions.
The mechanism of action for methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate primarily revolves around its role as a kinase inhibitor. It is designed to interact with specific tyrosine kinases involved in cancer cell proliferation and survival pathways.
Research has shown that derivatives of this compound exhibit potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), which is significant in treating B-cell malignancies . The binding affinity and specificity towards these targets are crucial for its therapeutic potential.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide further insights into its thermal stability and decomposition profiles.
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific applications:
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (C₈H₇N₃O₂, MW: 177.16 g/mol) represents a synthetically accessible and pharmacologically privileged scaffold in kinase inhibitor drug discovery. Characterized by its bicyclic aromatic system fused from pyrrole and pyrimidine rings, this compound serves as a versatile precursor for generating targeted anticancer agents. Its structural architecture enables mimicry of purine nucleobases, facilitating competitive binding at ATP pockets of dysregulated kinases—a hallmark of cancer pathogenesis. The 5-carboxylate ester moiety enhances synthetic tractability, allowing rational derivatization to optimize potency, selectivity, and pharmacokinetic properties in drug candidates [3] [5].
The pyrrolo[2,3-d]pyrimidine core is a validated "warhead" in kinase inhibition due to its dual hydrogen-bonding capability with hinge region residues. Key attributes include:
Hinge Interaction Specificity: The N1 and N₃ atoms of the pyrrolopyrimidine ring form critical hydrogen bonds with backbone amide protons in kinase hinge regions (e.g., RET, BTK). For example, in RET kinase inhibitors, this interaction anchors the scaffold, with nanomolar potency achieved when combined with optimized hydrophobic extensions (IC₅₀: 76 nM for compound 59) [1]. Methylation of N1 disrupts these bonds, leading to >10-fold loss in activity—demonstrating the scaffold’s dependence on unmodified nitrogen atoms for target engagement [1].
Bioisosteric Versatility: Pyrrolo[2,3-d]pyrimidine serves as a bioisostere for purines and related heterocycles (e.g., thieno[2,3-d]pyrimidine). Comparative studies reveal that sulfur-containing analogs exhibit reduced potency (e.g., 12-fold decrease in RET inhibition), highlighting the superiority of the pyrrole nitrogen in maintaining electronic complementarity with kinase targets [1].
Selectivity Optimization: Modifications at the C4, C6, and N7 positions tune selectivity profiles. For instance, 4-amino derivatives act as reversible BTK inhibitors (e.g., compound 28a), circumventing resistance mutations (C481S) that impair covalent inhibitors like ibrutinib. The scaffold’s plasticity enables access to hydrophobic "H3 pockets" distal to the ATP site, enhancing selectivity [7].
Table 1: Kinase Inhibition Profiles of Pyrrolo[2,3-d]Pyrimidine Derivatives
Compound | Kinase Target | IC₅₀/Activity | Structural Features |
---|---|---|---|
59 (pyrrolo[2,3-d]pyrimidine) | RET (wild-type & V804M mutant) | 0.076 μM | 6-Substituent occupying hydrophobic pocket |
Thieno[2,3-d]pyrimidine analog | RET | 0.96 μM | Sulfur bioisostere at N1 position |
5k (halogenated derivative) | EGFR/Her2/VEGFR2/CDK2 | 40–204 nM | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide |
CGI-1746 | BTK (reversible) | 21.7 nM | Non-covalent H3-pocket engagement |
The 5-carboxylate ester group (-COOCH₃) in Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a critical synthetic handle that enables strategic diversification. Its functions include:
Facilitating Synthetic Elaboration: The ester serves as an electrophilic site for hydrolysis, amidation, or reduction. Hydrolysis generates 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1499578-19-6), a precursor for amide-coupled prodrugs or solubilizing motifs. In RET inhibitors, ester intermediates undergo coupling with substituted anilines via EDC-mediated amidation to yield potent analogs (Scheme 1 of [1]) [1] [4].
Modulating Electronic Properties: Electron-withdrawing nature of the ester stabilizes the π-deficient pyrimidine ring, enhancing hydrogen-bond acceptor strength at N1/N3. This is evidenced by the compound’s predicted pKa of 10.50 ± 0.50, indicating favorable ionization for salt formation or polar interactions in binding pockets [3].
Influencing Physicochemical Behavior: The ester contributes to balanced lipophilicity (predicted density: 1.403 g/cm³), aiding membrane permeability while maintaining water solubility for cellular assays. Its compact size allows sterically unhindered access to deep kinase pockets, as demonstrated in multi-kinase inhibitors like sunitinib analogs [3] [9].
Table 2: Key Physicochemical Properties of Methyl 7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₇N₃O₂ | Enables structure-activity relationship (SAR) tuning |
Molecular Weight | 177.16 g/mol | Optimal for kinase inhibitor lead space (MW < 400 Da) |
SMILES | COC(=O)C1=CNC2=NC=NC=C12 | Guides computational docking studies |
Predicted Density | 1.403 ± 0.06 g/cm³ | Impacts crystal packing & solubility |
Predicted pKa | 10.50 ± 0.50 | Influences ionization state & binding interactions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1